N-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea, also known as NFPS, is a selective inhibitor of the glutamate transporter EAAT3. This compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea selectively inhibits the glutamate transporter EAAT3, which is responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAAT3, this compound increases the extracellular levels of glutamate, which can activate various glutamate receptors and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the extracellular levels of glutamate in the prefrontal cortex, which is associated with improved cognitive function. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival, differentiation, and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea in lab experiments is its selective inhibition of EAAT3, which allows for the specific modulation of glutamate levels. However, this compound has limited solubility in water, which can make it difficult to use in certain experimental conditions. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to develop more effective delivery methods for this compound, such as prodrugs or nanocarriers, to improve its solubility and half-life. Additionally, further research is needed to fully understand the long-term effects of this compound on neuronal function and behavior.
Métodos De Síntesis
N-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea can be synthesized by reacting 2-fluorobenzylpiperazine with 1-benzylpiperidine-4-carboxylic acid followed by reaction with isocyanate. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. This compound has been shown to increase the extracellular levels of glutamate in the prefrontal cortex, which is associated with improved cognitive function. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
[2-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-oxoethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN5O2/c19-15-5-1-2-6-16(15)23-10-8-22(9-11-23)14-4-3-7-24(13-14)17(25)12-21-18(20)26/h1-2,5-6,14H,3-4,7-13H2,(H3,20,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWAJFFXVUUGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)N)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.